Apoptolidin
Overview
Description
Apoptolidin is a polyketide compound isolated from the bacterium Nocardiopsis. It is known for its potent ability to induce apoptosis selectively in transformed cells, particularly those with adenovirus type 12 oncogenes, while sparing normal cells . This unique property makes it a valuable tool in cancer research and potential therapeutic applications.
Mechanism of Action
Target of Action
Apoptolidin primarily targets the mitochondrial F0F1-ATP synthase , a crucial enzyme complex involved in cellular energy production. Specifically, it inhibits the F0F1-ATPase subunit, which plays a central role in ATP synthesis within the mitochondria .
Result of Action
This compound-induced apoptosis occurs independently of the p53 status. It is inhibited by BCL-2 , a protein that regulates apoptosis, and relies on the action of caspase-9 , a key initiator caspase. Additionally, PARP (poly ADP-ribose polymerase) is cleaved during apoptosis .
Action Environment
Environmental factors influence this compound’s efficacy and stability:
: This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase : This compound family glycomacrolides target leukemia through oxidative phosphorylation : A Family of Glycosylated Macrolides Selectively Target … - bioRxiv
Biochemical Analysis
Biochemical Properties
Apoptolidin A has been found to be a potent inhibitor of the F0F1-ATPase activity in intact yeast mitochondria .
Cellular Effects
This compound A has demonstrated significant effects on various types of cells. It effectively inhibits cell growth and colony formation in colorectal cancer (CRC) cells . The induction of G0/G1 phase cell cycle arrest is associated with the downregulation of cyclin D1 and CDK4/6 expression . Long-term exposure to this compound A also induces apoptosis, as confirmed by the downregulation and upregulation of Bcl-2 and Bax expression, respectively .
Molecular Mechanism
The molecular mechanism of this compound A involves its interaction with the mitochondrial F0F1-ATP synthase . Structural comparisons between this compound A and other macrolides revealed significant similarity between the this compound A aglycone and oligomycin, a known inhibitor of mitochondrial F0F1-ATP synthase . This similarity suggests that this compound A might target a mitochondrial protein .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound A in laboratory settings are not widely reported, it is known that the compound induces apoptosis in a mouse lymphoma cell line within 6 hours of exposure .
Metabolic Pathways
This compound A’s impact on metabolic pathways is linked to its inhibition of the F0F1-ATPase . This enzyme is a key component of the mitochondrial oxidative phosphorylation pathway, which is responsible for the majority of ATP production in eukaryotic cells .
Transport and Distribution
Given its known interaction with a mitochondrial protein, it is likely that it is transported to and distributed within the mitochondria .
Subcellular Localization
This compound A is believed to localize in the mitochondria, given its interaction with the mitochondrial F0F1-ATPase . This localization is likely to be crucial for its activity, as it allows the compound to interact directly with its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apoptolidin involves complex polyketide biosynthesis pathways. The natural production of this compound is achieved through fermentation processes using Nocardiopsis bacteria. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield. Downstream processing includes extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Apoptolidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing its selectivity or potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are studied for their potential to improve therapeutic outcomes .
Scientific Research Applications
Apoptolidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyketide biosynthesis and to develop synthetic analogs with improved properties.
Biology: Serves as a tool to investigate apoptosis pathways and the role of mitochondrial F1FO ATPase in cell death.
Medicine: Explored for its potential as an anti-cancer agent due to its selective cytotoxicity towards transformed cells.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Comparison with Similar Compounds
Oligomycin: Another macrolide that inhibits mitochondrial ATP synthase but lacks the selective cytotoxicity of apoptolidin.
Cytovaricin: A polyketide with similar inhibitory effects on ATP synthase but different cellular targets.
Ossamycin: Shares structural similarities with this compound and inhibits mitochondrial ATP synthase.
Uniqueness of this compound: this compound’s unique ability to selectively induce apoptosis in transformed cells while sparing normal cells sets it apart from other similar compounds. This selectivity is crucial for its potential therapeutic applications, making it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMROCKORZEMQ-AIUMZUNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194874-06-1 | |
Record name | Apoptolidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APOPTOLIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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